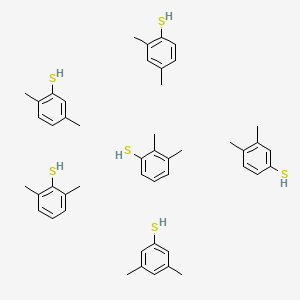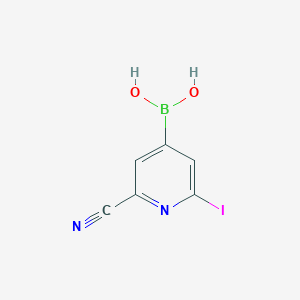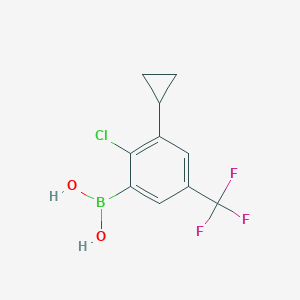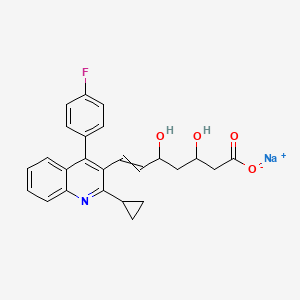![molecular formula C12H8N2OS B14086629 Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- CAS No. 104857-27-4](/img/structure/B14086629.png)
Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- is a heterocyclic compound that features a fused isothiazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the production process, which would involve optimizing reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the isothiazolo[5,4-b]pyridine scaffold, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to potently bind to RIPK1, inhibiting its phosphorylation and blocking necroptosis in both human and mouse cells . This inhibition is crucial for regulating inflammatory signaling and cell death in various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazolo[4,3-b]pyridine: Known for its potential as a cyclin G-associated kinase (GAK) inhibitor.
Thiazolo[4,5-b]pyridine: Used in the synthesis of various derivatives with medicinal properties.
Uniqueness
Its unique structure allows for the synthesis of a wide range of derivatives with diverse biological activities .
Eigenschaften
CAS-Nummer |
104857-27-4 |
|---|---|
Molekularformel |
C12H8N2OS |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-phenyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-10-7-4-8-13-11(10)16-14(12)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
LUMATLSEPMKELP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)



![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)





